molecular formula C13H18ClNO2 B180555 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride CAS No. 107416-50-2

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Cat. No. B180555
M. Wt: 255.74 g/mol
InChI Key: MULQQZUACAAXSJ-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate (985 mg, 3.98 mmol) was dissolved in dioxane (33 ml) and 37% HCl (10 ml) was slowly added. The reaction was refluxed for 48 hours and then it was evaporated under reduced pressure. The residue was triturated with acetonitrile (15 ml) and the solid was collected by filtration to obtain 2-phenyl-2-(piperidin-1-yl)acetic acid hydrochloride (876 mg, 86% yield) as a off-white solid. 1H NMR (300 MHz, DMSO-d6) ppm 10.57 (br. s., 1H), 7.33-7.67 (m, 5H), 5.27 (s, 1H), 2.84-3.21 (m, 4H), 1.64-1.98 (m, 4H), 1.31-1.64 (m, 2H)
Quantity
985 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:8]([O:10]CC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:19]>O1CCOCC1>[ClH:19].[C:1]1([CH:7]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:8]([OH:10])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
985 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)N1CCCCC1
Name
Quantity
33 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
it was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with acetonitrile (15 ml)
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(C(=O)O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 876 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.